molecular formula C8H6ClIN2O B3295191 3-Chloro-4-iodo-6-methoxy-1H-indazole CAS No. 887570-02-7

3-Chloro-4-iodo-6-methoxy-1H-indazole

Cat. No.: B3295191
CAS No.: 887570-02-7
M. Wt: 308.5 g/mol
InChI Key: QXAYCIOOVJITFM-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-6-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodo-6-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-iodo-4-chloro-6-methoxyaniline as a starting material. This compound undergoes cyclization in the presence of a suitable catalyst, such as palladium, under an inert atmosphere. The reaction is often carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Substitution Reactions: The presence of halogens (chlorine and iodine) in the compound makes it susceptible to nucleophilic substitution reactions. These reactions can be carried out using reagents like sodium azide or potassium cyanide.

    Oxidation Reactions: The methoxy group in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, dimethylformamide, elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Major Products Formed:

    Substitution: Azido or cyano derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

3-Chloro-4-iodo-6-methoxy-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various indazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodo-6-methoxy-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of halogens and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    3-Chloro-4-iodo-1H-indazole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    4-Iodo-6-methoxy-1H-indazole: Lacks the chlorine atom, which may influence its substitution reactions and overall stability.

    3-Chloro-6-methoxy-1H-indazole: Lacks the iodine atom, which may alter its reactivity in nucleophilic substitution reactions.

Uniqueness: 3-Chloro-4-iodo-6-methoxy-1H-indazole is unique due to the presence of both chlorine and iodine atoms along with a methoxy group. This combination of substituents can enhance its reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-4-iodo-6-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2O/c1-13-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAYCIOOVJITFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C(=C1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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